molecular formula C13H28O6S B609284 m-PEG6-thiol CAS No. 441771-60-4

m-PEG6-thiol

Cat. No.: B609284
CAS No.: 441771-60-4
M. Wt: 312.42
InChI Key: FCNSUDTWFXNQBG-UHFFFAOYSA-N
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Description

m-PEG6-thiol: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system. The compound consists of a PEG chain with six ethylene glycol units and a thiol group at one end, which allows it to form stable bonds with various targets .

Mechanism of Action

Target of Action

m-PEG6-thiol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the target proteins. As a PROTAC linker , this compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This connection allows the PROTAC molecule to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This ubiquitination signals for the protein’s degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (as part of a PROTAC molecule) can selectively degrade specific proteins .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded. For example, degrading a protein that is overexpressed in cancer cells could potentially inhibit the growth of the cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the concentration of the PROTAC molecule, the abundance of the target protein and E3 ubiquitin ligase, and the activity of the proteasome. Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

m-PEG6-thiol plays a significant role in biochemical reactions, particularly in the field of protein modification and drug delivery. The thiol group in this compound can form stable thioether bonds with maleimide groups, making it an excellent linker for bioconjugation . It interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins in PROTAC (Proteolysis Targeting Chimeras) systems . These interactions facilitate the selective degradation of target proteins, thereby modulating cellular processes.

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of nanoparticles and proteins. It enhances the biocompatibility and reduces the cytotoxicity of gold nanoparticles, making them suitable for biomedical applications . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between modified proteins and cellular receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol-reactive groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target protein . In PROTAC systems, this compound acts as a linker that brings the target protein and E3 ubiquitin ligase into proximity, promoting the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored under nitrogen at low temperatures, but it can undergo oxidation when exposed to air . Long-term studies have shown that PEGylated nanoparticles maintain their stability and functionality over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound-modified nanoparticles exhibit minimal toxicity and are well-tolerated . At higher doses, there may be adverse effects, including potential toxicity and immune responses . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. In PROTAC systems, this compound facilitates the ubiquitination and degradation of target proteins, affecting metabolic flux and metabolite levels . Additionally, its PEGylation properties can influence the pharmacokinetics and biodistribution of conjugated molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its PEGylation properties enhance the solubility and stability of conjugated molecules, allowing for efficient transport and accumulation in target tissues . This property is particularly useful in drug delivery systems, where this compound-modified nanoparticles can achieve targeted delivery and controlled release of therapeutic agents .

Subcellular Localization

The subcellular localization of this compound depends on its conjugation with specific targeting signals or post-translational modifications. It can be directed to specific compartments or organelles within the cell, influencing its activity and function . For example, this compound-modified nanoparticles can be targeted to lysosomes or mitochondria, where they can exert their therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG6-thiol typically involves the reaction of a PEG6 precursor with a thiolating agent. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: m-PEG6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Delivery Systems

m-PEG6-thiol plays a crucial role in enhancing the solubility and stability of drugs. Its incorporation into drug formulations can significantly improve targeting efficacy and reduce non-specific binding.

  • Case Study : A study demonstrated that this compound could be conjugated to the anticancer drug WR1065 to enhance its intracellular delivery. This conjugation was achieved via bioreducible disulfide bonds, resulting in prodrugs that showed improved efficacy against various cancer cell lines, including those resistant to conventional therapies like cisplatin and gefitinib .
Study Drug Method Outcome
WR1065 ConjugationWR1065Conjugated via thiol linkersEnhanced anticancer efficacy against resistant cell lines

Protein Engineering

In protein engineering, this compound is utilized to stabilize proteins and reduce aggregation. This is particularly beneficial for therapeutic proteins that require prolonged stability in biological environments.

  • Application Insight : The thiol group (-SH) allows for specific modifications of cysteine residues in proteins, enhancing their solubility and functionality while minimizing immunogenic responses .
Application Benefit
Protein StabilizationReduces aggregation and enhances solubility
Surface ModificationPrevents protein adsorption on surfaces

Surface Modification

This compound is effective in modifying surfaces, such as gold and silver nanoparticles, to create biocompatible coatings that minimize non-specific binding and enhance performance in biosensors and diagnostics.

  • Example : Thiol PEG linkers have been shown to improve the specificity of biosensors by reducing background noise from non-specific interactions .
Surface Type Modification Type Benefit
Gold NanoparticlesPEGylation with this compoundEnhanced biocompatibility and reduced fouling

Recent Advances

Recent research has highlighted the potential of this compound in developing advanced drug delivery systems that respond to specific stimuli (e.g., pH or redox conditions). These systems can release therapeutic agents selectively in target tissues, improving treatment outcomes while minimizing side effects.

Notable Research Findings

  • Nanoparticle Formulations : Incorporating this compound into chitosan nanoparticles has been shown to improve drug solubility and prolong circulation time in vivo .
  • Biosensor Development : Studies indicate that this compound-modified surfaces exhibit enhanced sensitivity and specificity for biomolecular detection, making them suitable for diagnostic applications .

Comparison with Similar Compounds

Uniqueness: m-PEG6-thiol strikes a balance between solubility and reactivity, making it a versatile linker for various applications. Its six-unit PEG chain provides sufficient flexibility and hydrophilicity, while the thiol group ensures strong covalent bonding with target molecules .

Biological Activity

m-PEG6-thiol, or methoxy poly(ethylene glycol) with a six-carbon thiol group, is a biocompatible compound that plays a significant role in various biomedical applications. Its unique properties, including hydrophilicity and the ability to form stable covalent bonds, make it particularly valuable for drug delivery systems and hydrogel formulations. This article explores its biological activity, emphasizing its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) backbone with a terminal thiol group. This structure allows it to participate in thiol-maleimide click chemistry , which is essential for creating stable conjugates with biomolecules. The reaction involves the nucleophilic attack of the thiol group on maleimide derivatives, forming a thioether bond that is crucial for various applications in drug delivery and tissue engineering.

The primary mechanism through which this compound exerts its biological activity is through its reactivity with thiol groups on proteins and other biomolecules. The thiol-maleimide reaction enables the formation of stable conjugates, which can enhance the pharmacokinetic properties of therapeutic agents. This process improves solubility, reduces immunogenicity, and increases the hydrodynamic volume of drugs .

Applications

This compound has diverse applications across several fields:

  • Drug Delivery Systems : Enhances the solubility and stability of hydrophobic drugs.
  • Hydrogels : Used in creating biocompatible hydrogels for tissue engineering.
  • Bioconjugation : Facilitates the attachment of drugs to antibodies or other targeting moieties.
  • Diagnostics : Utilized in labeling proteins for imaging and detection purposes.

Case Studies

  • Drug Delivery Enhancement :
    A study demonstrated that this compound significantly improved the solubility of poorly soluble drugs, leading to enhanced bioavailability in vivo. This was attributed to its ability to form stable complexes with drug molecules .
  • Hydrogel Formation :
    Research on hydrogels incorporating this compound showed that these materials exhibited favorable mechanical properties and biocompatibility, making them suitable for applications in regenerative medicine .
  • Protein Modification :
    A study utilizing Click chemistry with this compound revealed its effectiveness in modifying proteins for redox state assessments. The method allowed for the selective tagging of reduced cysteine residues in proteins, facilitating studies on redox signaling pathways .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructureUnique Features
Methoxy Polyethylene Glycol ThiolPEG backbone with thiolWidely used for drug solubilization and bioconjugation
Polyethylene Glycol MaleimidePEG backbone with maleimidePrimarily used for crosslinking rather than solubilization
Polyethylene Glycol DithiolPEG backbone with two thiolsAllows complex crosslinking networks due to multiple reactive sites

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O6S/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-12-13-20/h20H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNSUDTWFXNQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694786
Record name 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441771-60-4
Record name 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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